1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro-
Description
1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- is a nitroimidazole derivative characterized by a cyclopropylmethyl substituent at the N1 position, a methyl group at C2, and a nitro group at C2. Nitroimidazoles are a critical class of heterocyclic compounds with applications in pharmaceuticals, particularly as antimicrobial and antiparasitic agents. The cyclopropylmethyl group introduces a rigid, three-membered ring structure, which may influence metabolic stability and steric interactions compared to other alkyl substituents .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-methyl-4-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-9-8(11(12)13)5-10(6)4-7-2-3-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGKOVOHQKBJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450824 | |
| Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135009-59-5 | |
| Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring through the reaction of acetophenones and benzylic amines in the presence of an oxidant .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions, which are efficient and scalable. These methods typically involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green chemistry conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like halides and amines are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Biological Activities
1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- has been studied for its potential biological activities:
- Antimicrobial : Similar imidazole derivatives are known for their ability to inhibit bacterial growth.
- Antifungal : The compound may exhibit antifungal properties through mechanisms similar to other nitroimidazoles.
- Anticancer : Research indicates that imidazole derivatives can interact with cellular pathways involved in cancer progression.
The mechanism of action often involves inhibition of enzymes or interaction with cellular receptors, impacting various biological pathways.
Chemistry
In the field of chemistry, 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
The compound is under investigation for its biological activities. Studies focus on its interactions with enzymes such as cyclooxygenases and various receptors involved in inflammatory pathways. These interactions are typically assessed using biochemical assays and molecular docking studies.
Medicine
In medicinal chemistry, imidazole derivatives are explored for their therapeutic potential in treating infections and cancer. The unique structural features of 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- may enhance its efficacy compared to other similar compounds.
Industry
In industrial applications, this compound is utilized in the development of agrochemicals, dyes, and functional materials. Its unique properties make it suitable for various formulations that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of nitroimidazoles are highly dependent on substituent patterns. Key analogs include:
*Estimated based on structural formula.
Key Observations :
- Nitro Position : 4-Nitro derivatives (e.g., target compound) are generally less biologically active than 5-nitro analogs (e.g., compound) due to electronic and steric effects .
- Functional Groups : Ester-containing derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns in crystal structures, influencing solubility and stability.
Physicochemical Properties
- Melting Points : The 5-nitro analog in has a melting point of 120°C, whereas 4-nitro derivatives (e.g., isopropyl analog in ) lack reported values, suggesting lower crystallinity or higher solubility.
- NMR Data : For 4-nitroimidazoles, characteristic shifts include δ ~2.5 ppm (methyl groups) and δ ~7.4–7.8 ppm (aromatic protons in substituted phenyl analogs) . The cyclopropylmethyl group in the target compound would likely show distinct δ ~0.5–1.5 ppm signals for cyclopropane protons.
Biological Activity
1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- (CAS No. 135009-59-5) is a heterocyclic compound with significant biological activity. Its structural features, including a nitro group and a cyclopropylmethyl substituent, contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, emphasizing its potential therapeutic applications.
- Molecular Formula : C8H11N3O2
- Molecular Weight : 181.19 g/mol
- CAS Number : 135009-59-5
The biological activity of 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites, thus blocking their catalytic activity. This is particularly relevant in the context of diseases where enzyme dysregulation is a factor.
- Receptor Modulation : It may also modulate receptor activity, affecting signal transduction pathways and influencing cellular responses.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds possess activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- | S. aureus | Moderate |
| 1H-Imidazole derivatives | E. coli | Significant |
Anticancer Potential
Imidazole derivatives are being investigated for their anticancer properties. The nitro group in the structure may play a role in inducing apoptosis in cancer cells. Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of imidazole compounds. They may exert protective effects against neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Antimicrobial Evaluation : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial efficacy against multiple bacterial strains. The findings indicated that certain derivatives showed enhanced activity compared to standard antibiotics .
- Neuroprotective Study : A study focused on the neuroprotective effects of imidazole derivatives demonstrated that they could reduce oxidative stress markers in neuronal cell lines, suggesting potential for treating neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Imidazole, 1-benzyl-2-methyl-4-nitro- | Benzyl group at position 1 | Antimicrobial |
| 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-5-nitro- | Cyclopropylmethyl at position 1 | Anticancer |
| 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- | Unique substitution pattern | Neuroprotective |
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(cyclopropylmethyl)-2-methyl-4-nitro-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of nitroimidazole derivatives often employs nucleophilic substitution or condensation reactions. For example, tetrakis(dimethylamino)ethylene (TDAE) methodology is effective for introducing cyclopropane substituents via reactions with chloromethyl intermediates . Additionally, tri-substituted imidazoles can be synthesized via multi-step protocols involving aromatic aldehydes, ammonium acetate, and microwave-assisted heating to improve yields . Optimization requires monitoring reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., acetic acid for cyclocondensation).
Q. How can researchers verify the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information on substituent positioning. For example, nitro groups typically deshield adjacent protons, appearing as singlets near δ 8.0–8.5 ppm, while cyclopropane protons resonate as multiplet signals in the δ 0.5–1.5 ppm range .
- UV/Vis Spectroscopy: The nitro group’s n→π* transitions yield absorption maxima between 250–300 nm, useful for quantifying concentration and detecting degradation .
- Gas Chromatography/Mass Spectrometry (GC/MS): Detects volatile impurities (e.g., residual solvents) and confirms molecular weight via fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and toxicological profiles of 4-nitroimidazole derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking studies assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets (e.g., antioxidant enzymes or microbial proteins). Software like AutoDock Vina evaluates interactions with active sites, while ADMET predictors (e.g., SwissADME) estimate bioavailability, metabolic stability, and toxicity risks . For example, nitro groups may enhance redox activity but increase hepatotoxicity, requiring structural modifications to balance efficacy and safety.
Q. What experimental and computational strategies resolve discrepancies in crystallographic data for nitroimidazole derivatives?
Methodological Answer:
- X-ray Refinement: Use SHELXL for high-resolution refinement of anisotropic displacement parameters. Discrepancies in bond lengths or angles may arise from thermal motion or twinning; applying restraints (e.g., DELU and SIMU commands) improves model accuracy .
- Software Validation: WinGX integrates tools like ORTEP for visualizing electron density maps and PLATON for validating geometry. For example, unexpected torsion angles in the cyclopropane moiety may indicate disorder, requiring alternative space group assignments .
Q. How can impurity profiling and degradation studies be systematically conducted for this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities. Reference standards (e.g., EP-certified nitrates) aid in identifying byproducts like N-oxide derivatives .
- Forced Degradation: Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline pH). LC-MS/MS identifies degradation pathways, such as nitro group reduction to amines or imidazole ring oxidation .
Q. What strategies mitigate challenges in crystallizing nitroimidazoles for structural studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
